molecular formula C9H7Cl2NO3 B076498 5-Chloro-2-[(chloroacetyl)amino]benzoic acid CAS No. 14422-50-5

5-Chloro-2-[(chloroacetyl)amino]benzoic acid

Cat. No.: B076498
CAS No.: 14422-50-5
M. Wt: 248.06 g/mol
InChI Key: SMIHPRXPZTUBDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(chloroacetyl)amino]benzoic acid typically involves the chlorination of 2-aminobenzoic acid followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(chloroacetyl)amino]benzoic acid is unique due to its specific reactivity and the presence of both chloro and acetyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful in proteomics research .

Biological Activity

5-Chloro-2-[(chloroacetyl)amino]benzoic acid, also known by its CAS number 14422-50-5, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C9H8Cl2N2O3
  • IUPAC Name : 5-Chloro-2-(chloroacetylamino)benzoic acid
  • Molecular Weight : 235.08 g/mol
  • Structure : The compound features a benzoic acid moiety substituted with chlorine and a chloroacetylamino group.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, which can disrupt metabolic pathways in target organisms or cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or interference with protein synthesis.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. In vitro studies have demonstrated:

  • Bacterial Inhibition : The compound showed effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
Bacterial StrainMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus15

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values indicating significant cytotoxicity.
Cell LineIC50 (µM)
MCF-712.5
A5498.3

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzoic acids, including this compound, demonstrated enhanced antimicrobial activities when modified with different substituents .
  • Anticancer Research : In another study focusing on the structure-activity relationship (SAR), researchers found that modifications to the chloroacetyl group significantly affected the anticancer potency against MCF-7 cells. The study concluded that compounds similar to this compound could serve as lead compounds for developing new anticancer agents .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects:

  • Safety Data : According to PubChem, this compound can cause skin irritation and serious eye damage upon contact . Therefore, appropriate safety measures should be taken during handling.

Q & A

Q. What are the key synthetic routes for 5-Chloro-2-[(chloroacetyl)amino]benzoic acid, and how do reaction parameters influence regioselectivity and yield?

Methodological Answer:
Two primary synthetic strategies are recommended:

  • Microwave-assisted amination : Reacting 5-chloro-2-chlorobenzoic acid with chloroacetamide under solvent-free, catalyst-free conditions (100–120°C, 10–15 min) achieves >90% regioselectivity. This method minimizes side reactions and improves efficiency compared to conventional heating .
  • Carbodiimide-mediated coupling : Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature for 12 hours yields 70–75% after recrystallization. Excess chloroacetyl chloride must be quenched with aqueous NaHCO₃ to prevent over-acylation .

Critical Parameters:

FactorMicrowave MethodConventional Coupling
Reaction Time10–15 min12–24 hours
Temperature100–120°C20–25°C
PurificationColumn chromatographyRecrystallization (EtOH/H₂O)
Key AdvantageReduced byproduct formationScalability

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds forming S(6) ring motifs) and confirms planar geometry. Requires slow crystallization from ethanol/water (9:1 v/v) at 4°C .
  • HPLC-PDA : Reverse-phase C18 column (MeCN:H₂O + 0.1% TFA, 70:30 v/v) with UV detection at 254 nm; retention time ~8.2 min confirms purity >98%.
  • NMR Spectroscopy :
    • ¹H NMR : δ 12.1 ppm (COOH), δ 8.3 ppm (amide NH), δ 4.2 ppm (CH₂Cl).
    • ¹³C NMR : δ 170.5 ppm (COOH), δ 165.2 ppm (amide C=O) .

Validation Protocol:

Compare melting point (mp) with literature values (e.g., 209–213°C for analogous 2-amino-5-chlorobenzoic acid ).

Use TLC (silica gel, EtOAc/hexane 1:1) to monitor reaction progress.

Q. How does the chloroacetyl group influence biological target selectivity compared to sulfonyl or alkoxy analogs?

Methodological Answer:
The chloroacetyl moiety enhances both binding affinity and metabolic stability:

  • H-Bond Interactions : The carbonyl oxygen acts as a H-bond acceptor to residues like Thr-289 in PPARγ, while the chloro group increases lipophilicity, improving membrane permeability .
  • Metabolic Stability : Chloroacetyl derivatives resist cytochrome P450 oxidation better than sulfonyl analogs (e.g., 5-chloro-2-{[(2-phenylethyl)sulfonyl]amino}benzoic acid shows 50-fold PPARγ selectivity but higher hepatic clearance) .

Structural Comparison:

SubstituentPPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)Metabolic Half-life (Human Hepatocytes)
Chloroacetyl120 ± 15>10,0004.8 hours
Sulfonyl85 ± 104,2002.1 hours
Methoxy950 ± 120>10,0006.5 hours

Q. What strategies resolve contradictions in reported metabolic stability across species?

Methodological Answer:
Discrepancies arise from species-specific CYP450 isoforms (e.g., rat CYP2C11 vs. human CYP2C9). To harmonize

Parallel Incubations : Test in hepatocytes from human, rat, and mouse with isoform-specific inhibitors (e.g., sulfaphenazole for CYP2C9).

Metabolite Profiling : Use LC-MS/MS to quantify chloroacetic acid (primary metabolite) and parent compound.

Microsomal Stability Assays : Compare S9 fractions (pH 7.4, NADPH) to cell-based models.

Case Study : Human hepatocytes showed 2× slower clearance than rat due to CYP2C9’s lower affinity for chloroacetyl hydrolysis .

Q. How can researchers optimize crystallization for X-ray studies given thermal sensitivity (mp 209–213°C)?

Methodological Answer:

  • Solvent System : Ethanol/water (9:1 v/v) with 0.5 mM EDTA to chelate trace metals that induce polymorphism.
  • Crystallization Protocol :
    • Dissolve 10 mg compound in 2 mL warm ethanol.
    • Filter through 0.22 µm membrane.
    • Layer with 0.5 mL diethyl ether and store at 4°C.
    • Seed with microcrystals after 24 hours.

Critical Factors:

  • Supersaturation : Maintain concentration ≤5 mg/mL to avoid amorphous precipitation.
  • Humidity Control : Use sealed chambers with saturated salt solutions (e.g., Mg(NO₃)₂ for 54% RH) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing/purification.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 min; if ingested, administer activated charcoal (1 g/kg) and seek medical attention .

Storage : Store in amber glass at –20°C under argon. Shelf-life: 24 months.

Properties

IUPAC Name

5-chloro-2-[(2-chloroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-2-1-5(11)3-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIHPRXPZTUBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400364
Record name 5-chloro-2-[(chloroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14422-50-5
Record name 5-Chloro-2-[(2-chloroacetyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14422-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(chloroacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-N-(2-chloroacetyl)anthranilic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3.0 g (17.5 mmol) of 2-amino-5-chlorobenzoic acid and 3.95 g (35.0 mmol) of chloroacetyl chloride were heated under reflux in 60 mL of toluene for 1 hour. Thereafter, the solvent was distilled off under reduced pressure, and H2O was added to the resulting residue. Solids were collected by filtration to give 4.15 g of 5-chloro-2-[(chloroacetyl)amino]benzoic acid (yield: 96%).
Quantity
3 g
Type
reactant
Reaction Step One
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3.95 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

12.5 g (73 mmol) of 2-amino-5-chlorobenzoic acid are initially introduced into 500 ml of acetonitrile and treated with 9.0 g (80 mmol) of chloroacetyl chloride with stirring, the temperature being kept at 20°-25° C. (ice-bath). 22 g (0.16 mol) of finely pulverized potassium carbonate are then introduced and the mixture is stirred overnight at room temperature. The batch is adjusted to pH 2 with dilute hydrochloric acid and the acetonitrile is stripped off on a rotary evaporator. The precipitate is filtered off with suction and washed well with water. The crude product is treated with sodium bicarbonate solution and stirred. Insoluble matter is filtered off with suction and the filtrate acidified with dilute hydrochloric acid to pH 2. The precipitated product is filtered off with suction and dried. Yield: 7 g (77.3% of theory) M.p.: 188° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-2-[(chloroacetyl)amino]benzoic acid
5-Chloro-2-[(chloroacetyl)amino]benzoic acid
5-Chloro-2-[(chloroacetyl)amino]benzoic acid
5-Chloro-2-[(chloroacetyl)amino]benzoic acid
5-Chloro-2-[(chloroacetyl)amino]benzoic acid
5-Chloro-2-[(chloroacetyl)amino]benzoic acid

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